molecular formula C10H16 B14670545 2,7-Dimethylocta-2,4,6-triene CAS No. 38086-92-9

2,7-Dimethylocta-2,4,6-triene

Cat. No.: B14670545
CAS No.: 38086-92-9
M. Wt: 136.23 g/mol
InChI Key: UBFBTMRIJJRZOA-UHFFFAOYSA-N
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Description

2,7-Dimethylocta-2,4,6-triene is an organic compound with the molecular formula C10H16 It is a hydrocarbon with a structure characterized by three conjugated double bonds and two methyl groups attached to the octatriene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylocta-2,4,6-triene can be achieved through several methods. One common approach involves the double enol ether condensation of a butenedial bisacetal. This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylocta-2,4,6-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens like chlorine or bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 2,7-dimethylocta-2,4,6-trienedial and other functionalized hydrocarbons .

Scientific Research Applications

2,7-Dimethylocta-2,4,6-triene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,7-Dimethylocta-2,4,6-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interfere with signaling pathways by interacting with key molecules. The exact mechanisms can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7-Dimethylocta-2,4,6-triene include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

CAS No.

38086-92-9

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,7-dimethylocta-2,4,6-triene

InChI

InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5-8H,1-4H3

InChI Key

UBFBTMRIJJRZOA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=C(C)C)C

Origin of Product

United States

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